molecular formula C8H10BrNO2S B3242964 (4-Bromo-3-methylphenyl)methanesulfonamide CAS No. 1540612-53-0

(4-Bromo-3-methylphenyl)methanesulfonamide

Cat. No.: B3242964
CAS No.: 1540612-53-0
M. Wt: 264.14 g/mol
InChI Key: LAUFISBFCGSNLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Bromo-3-methylphenyl)methanesulfonamide involves the reaction of 4-bromo-3-methylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) at room temperature. The general reaction scheme is as follows:

4-Bromo-3-methylaniline+Methanesulfonyl chlorideThis compound\text{4-Bromo-3-methylaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Bromo-3-methylaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base.

Major Products Formed

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methanesulfonamide is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methylphenyl)methanesulfonamide is unique due to the presence of both the bromine and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUFISBFCGSNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CS(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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